11-Hydroxyaporphine
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Overview
Description
®-6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds that are widely found in nature and have significant applications in medicinal and synthetic organic chemistry . This specific compound is characterized by its unique structure, which includes a methyl group and a hydroxyl group attached to a dibenzoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including ®-6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol, can be achieved through various methods. Common synthetic routes include:
Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions.
Pfitzinger Reaction: This involves the reaction of isatin with a ketone in the presence of a base.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include:
Microwave-Assisted Synthesis: This method reduces reaction time and energy consumption.
Solvent-Free Reactions: These reactions minimize the use of harmful solvents.
Ionic Liquid Catalysis: Ionic liquids can be used as catalysts to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different biological and chemical properties.
Scientific Research Applications
®-6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit DNA synthesis by interacting with DNA gyrase and topoisomerase .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another nitrogen-containing heterocycle with distinct properties.
Quinazoline: Known for its therapeutic applications in cancer treatment.
Uniqueness
®-6-Methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C17H17NO |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |
InChI |
InChI=1S/C17H17NO/c1-18-9-8-11-4-2-6-13-16(11)14(18)10-12-5-3-7-15(19)17(12)13/h2-7,14,19H,8-10H2,1H3 |
InChI Key |
PCGXWSCASZVBJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O |
Synonyms |
11-hydroxyaporphine |
Origin of Product |
United States |
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